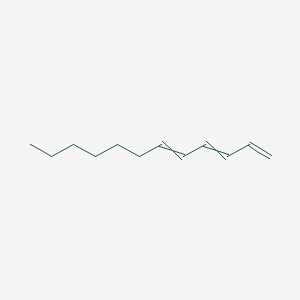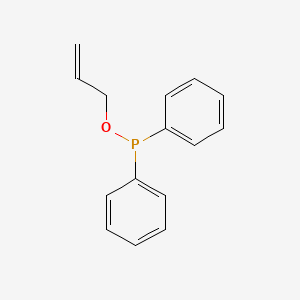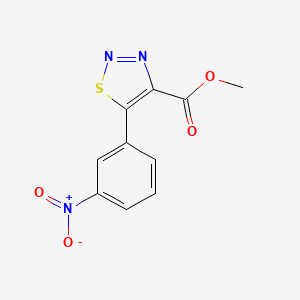
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the carboxylate ester makes this compound particularly interesting for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
化学反应分析
Types of Reactions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Used as a precursor for the synthesis of agrochemicals.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with nucleophilic sites in proteins and DNA . This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Various derivatives are studied for their biological activities.
Uniqueness
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate ester groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
属性
CAS 编号 |
4602-50-0 |
|---|---|
分子式 |
C10H7N3O4S |
分子量 |
265.25 g/mol |
IUPAC 名称 |
methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H7N3O4S/c1-17-10(14)8-9(18-12-11-8)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3 |
InChI 键 |
JCNAAUGURONQFW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


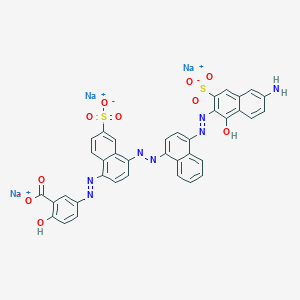
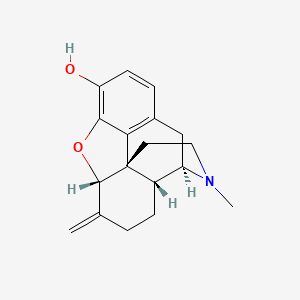
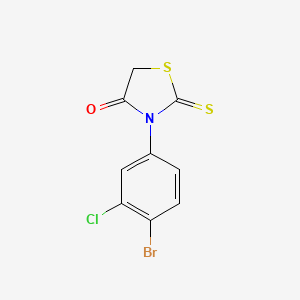
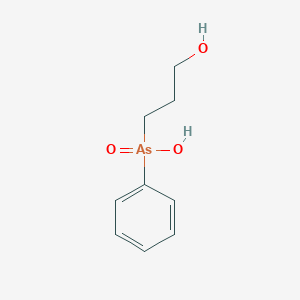
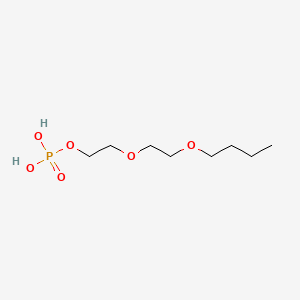
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
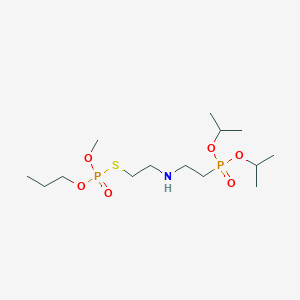
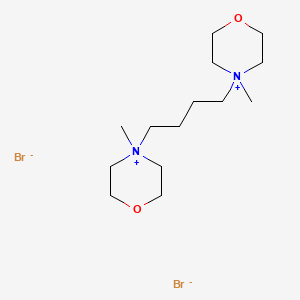
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
